molecular formula C6H4F2S B157739 2,4-Difluorobenzenethiol CAS No. 1996-44-7

2,4-Difluorobenzenethiol

Cat. No. B157739
CAS RN: 1996-44-7
M. Wt: 146.16 g/mol
InChI Key: BICHBFCGCJNCAT-UHFFFAOYSA-N
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Description

2,4-Difluorobenzenethiol, also known as 2,4-Difluorothiophenol, is a chemical compound with the empirical formula C6H4F2S . It has a molecular weight of 146.16 .


Molecular Structure Analysis

The molecular structure of 2,4-Difluorobenzenethiol consists of a benzene ring with two fluorine atoms and one sulfur atom attached. The sulfur atom replaces one of the hydrogen atoms in the benzene ring .


Physical And Chemical Properties Analysis

2,4-Difluorobenzenethiol is a liquid at 20 degrees Celsius . It has a refractive index of 1.5235 , a boiling point of 59 °C/20 mmHg , and a density of 1.29 g/mL at 25 °C .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Research on partially fluorinated benzenes, including 2,4-difluorobenzenethiol, has highlighted their emerging role in organometallic chemistry and transition-metal-based catalysis. The fluorine atoms' presence alters the electronic properties of these compounds, making them less prone to donate π-electron density, which in turn weakens their ability to bind to metal centers. This characteristic allows for their use as non-coordinating solvents or easily displaced ligands in catalytic processes, opening new pathways for chemical synthesis and organic transformations (Pike, Crimmin, & Chaplin, 2017).

Environmental Biodegradation

Another significant application of difluorobenzenes, closely related to 2,4-difluorobenzenethiol, is in the study of environmental biodegradation. The microbial strain Labrys portucalensis has been identified to degrade difluorobenzenes, which are used as intermediates in the industrial synthesis of pharmaceutical and agricultural chemicals. This finding is crucial for environmental science, offering insights into bioremediation strategies for the degradation of persistent organic pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).

Thermodynamic Studies

Thermodynamic studies on difluoronitrobenzene isomers, closely related to 2,4-difluorobenzenethiol, provide essential data on the enthalpies of formation, vaporization, sublimation, and fusion. Such studies are pivotal for understanding the physical and chemical behavior of fluorinated compounds, contributing to the fields of materials science and chemical engineering. The detailed thermodynamic profiles support the design of new materials and the optimization of chemical processes (Ribeiro da Silva, Monte, Lobo Ferreira, Oliveira, & Cimas, 2010).

Photoluminescence Quantum Efficiency

A novel oligomer based on 2,4-difluorobenzene and trifluorene demonstrates high photoluminescence quantum efficiency, which is of considerable interest in the development of optical materials and devices. The unique properties attributed to the inclusion of fluorine atoms in the molecular structure pave the way for advancements in optoelectronics and photonics, highlighting the compound's potential in creating more efficient light-emitting devices (Jiang, Feng, Wang, Wei, & Huang, 2006).

Safety And Hazards

2,4-Difluorobenzenethiol is classified as a flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

2,4-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICHBFCGCJNCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371815
Record name 2,4-Difluorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzenethiol

CAS RN

1996-44-7
Record name 2,4-Difluorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluorobenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
H Kang - 2014 - repository.hanyang.ac.kr
The formation and surface structure of pentafluorobenzenethiols (PFBT) self-assembled monolayers (SAMs) on Au(111) formed from various experimental conditions were examined by …
Number of citations: 0 repository.hanyang.ac.kr
Z Gokmen, B Kutlu - Phosphorus, Sulfur, and Silicon and the …, 2015 - Taylor & Francis
Hexachlorobutadiene reacts with thioalcohols (2-mercaptoethanol, 4-mercapto-1-butanol and 6-mercapto-1-hexanol) in aqueous ethanol in the presence of sodium hydroxide to give …
Number of citations: 4 www.tandfonline.com
RE Bachman, SA . Bodolosky-Bettis - Zeitschrift für Naturforschung B, 2009 - degruyter.com
Gold thiolate polymers ([ArSAu] n ) were prepared via two synthetic routes - the direct reaction of an aromatic thiolate (ArSH) with HAuCl 4 , or the reaction of an isonitrilegold(I) chloride …
Number of citations: 7 www.degruyter.com
EA Castro, M Aliaga, JG Santos - Journal of Physical Organic …, 2007 - Wiley Online Library
The phenolysis and benzenethiolysis of S‐methyl 4‐nitrophenyl thiocarbonate (1) and S‐methyl 2,4‐dinitrophenyl thiocarbonate (2) in water are studied kinetically. The Brønsted plots (…
Number of citations: 7 onlinelibrary.wiley.com
MS Bootharaju, CP Joshi, MJ Alhilaly… - Chemistry of …, 2016 - ACS Publications
Modulating the structure–property relationship in atomically precise nanoclusters (NCs) is vital for developing novel NC materials and advancing their applications. While promising …
Number of citations: 74 pubs.acs.org
S Fujie, K Matsumoto, S Suga, T Nokami, J Yoshida - Tetrahedron, 2010 - Elsevier
ArS(ArSSAr) + (arylbis(arylthio)sulfonium ions), which were generated and accumulated by the electrochemical oxidation of diaryl disulfides (ArSSAr) in CH 2 Cl 2 at −78C, reacted with …
Number of citations: 39 www.sciencedirect.com
P Li, HM Liu - European Journal of Medicinal Chemistry, 2020 - Elsevier
Ubiquitin-specific-processing protease 7 (USP7) is one among the several deubiquitinating enzymes gaining central attention in the current cancer research. Most recent studies have …
Number of citations: 32 www.sciencedirect.com
J Song - 2012 - search.proquest.com
Cathepsin L, a member of the lysosome cysteine proteases, is ubiquitously expressed in tissue and is responsible for protein turnover. An overexpression of cathepsin L by certain …
Number of citations: 1 search.proquest.com
SA Bodolosky-Bettis - 2003 - search.proquest.com
A new series of gold (I) thiolate complexes has been synthesized and investigated for luminescent properties. The isonitrile moiety in complexes of the type,[RNCAuSR′](R= n-alkyl, R…
Number of citations: 2 search.proquest.com
H Gao, J Yin, C Ji, X Yu, J Xue, X Guan… - Journal of Experimental …, 2023 - Springer
Tumors have evolved in various mechanisms to evade the immune system, hindering the antitumor immune response and facilitating tumor progression. Immunotherapy has become a …
Number of citations: 9 link.springer.com

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